1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one
Description
This compound is a synthetic heterocyclic molecule featuring a pyridinone core substituted with a piperazine-linked 2-fluorophenyl group and a pyrrolidine sulfonyl moiety. The pyrrolidine sulfonyl group may enhance solubility or binding specificity, while the 2-fluorophenyl substituent could influence steric and electronic interactions with biological targets.
Properties
IUPAC Name |
1-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-5-pyrrolidin-1-ylsulfonylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN4O4S/c22-18-5-1-2-6-19(18)23-11-13-24(14-12-23)21(28)16-25-15-17(7-8-20(25)27)31(29,30)26-9-3-4-10-26/h1-2,5-8,15H,3-4,9-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDHHVYCBDKRIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CN(C(=O)C=C2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Fluorophenyl Group: This step often involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions.
Attachment of the Pyrrolidine Sulfonyl Moiety: This can be done through aza-Michael addition between diamine and the in situ generated sulfonium salt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters by binding to a unique site, distinct from other conventional inhibitors . This binding reduces the Vmax of uridine uptake without affecting the Km, indicating a non-competitive inhibition mechanism .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues and Functional Differences
The closest structural analogue identified is 1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one (referred to here as Compound A for clarity) . Both compounds share a pyridinone backbone and a fluorophenyl-piperazine moiety but differ in substituents and functional groups (Table 1).
Table 1: Structural and Functional Comparison
Implications of Structural Variations
Fluorophenyl Position: The 2-fluoro vs. 4-fluoro substitution alters electronic and steric profiles.
Pyridinone Substituents: The pyrrolidine sulfonyl group in the target compound likely improves aqueous solubility due to sulfonyl’s polar nature, whereas Compound A’s oxadiazole-methylphenyl group introduces aromatic bulk, possibly favoring hydrophobic interactions. Oxadiazoles are known for metabolic stability, suggesting Compound A may exhibit longer half-life in vivo compared to the target compound’s sulfonyl-pyrrolidine group, which could undergo faster renal clearance .
Hypothetical Pharmacological Profiles (Based on Structural Trends)
- Target Compound : Predicted to interact with serotonin (5-HT) or dopamine receptors due to the piperazine-fluorophenyl motif. The sulfonyl group may confer selectivity for peripheral vs. central targets.
- Compound A: The oxadiazole-methylphenyl group may enhance binding to enzymes or transporters requiring planar aromatic interactions (e.g., monoamine oxidases).
Biological Activity
The compound 1-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-2-one is a complex organic molecule that has garnered attention for its potential biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 477.53 g/mol. The structure features a piperazine ring, a pyrrolidine sulfonyl group, and a dihydropyridinone moiety, which are known for their diverse biological activities.
Antitumor Activity
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antitumor properties. For instance, derivatives of piperazine and pyrrolidine have shown promising results in inhibiting tumor cell proliferation. A study evaluating a series of synthesized compounds reported an IC50 value of 9.4 µM for the most potent derivative against various cancer cell lines, demonstrating the potential of these compounds in cancer therapy .
Enzyme Inhibition
The compound's structural features suggest potential as an inhibitor for various enzymes. For example, research on related piperazine derivatives has shown effective inhibition of acetylcholinesterase (AChE) and urease, with IC50 values ranging from 1.13 to 6.28 µM . These findings highlight the compound's potential in treating conditions such as Alzheimer's disease and bacterial infections.
Antimicrobial Activity
The antimicrobial properties of similar compounds have been extensively documented. Compounds with piperazine and oxadiazole moieties have demonstrated significant antibacterial activity against several strains of bacteria, suggesting that this compound may also exhibit similar effects .
Study 1: Antitumor Evaluation
In one study, a series of compounds derived from the dihydropyridinone framework were tested against a panel of eleven cancer cell lines. The results indicated that certain modifications to the piperazine and pyrrolidine groups enhanced antitumor efficacy, with some derivatives achieving low micromolar IC50 values .
Study 2: Enzyme Inhibition Profile
Another investigation focused on the enzyme inhibition profile of synthesized piperazine derivatives. The study found that compounds with sulfonamide functionalities exhibited strong AChE inhibition, which is crucial for developing treatments for neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
